2-(3-(Ethoxymethyl)-4-methylpyrrolidin-1-yl)propanoic acid

説明

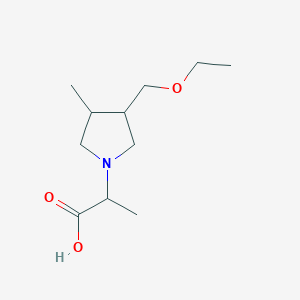

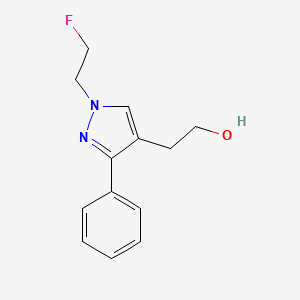

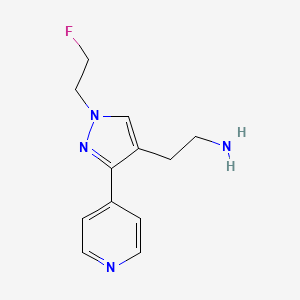

The compound “2-(3-(Ethoxymethyl)-4-methylpyrrolidin-1-yl)propanoic acid” appears to contain a propanoic acid group, an ethoxymethyl group, and a 4-methylpyrrolidin-1-yl group. Propanoic acid is a simple carboxylic acid, while ethoxymethyl and 4-methylpyrrolidin-1-yl are ether and amine groups, respectively .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a propanoic acid derivative with an appropriate ethoxymethyl and 4-methylpyrrolidin-1-yl precursor. The exact method would depend on the specific reactions used .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups around the central carbon atom. The propanoic acid group would likely contribute to the compound’s polarity .Chemical Reactions Analysis

As a compound containing a carboxylic acid group, this molecule could participate in typical acid-base reactions. The ether and amine groups might also engage in nucleophilic substitution or elimination reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carboxylic acid group could result in relatively high melting and boiling points compared to hydrocarbons of similar size .科学的研究の応用

Interaction with Ethoxymethylene-Containing Compounds

- Research on interactions between 1,2-diaminoimidazoles and ethoxymethylene-containing derivatives shows the formation of various products, demonstrating the versatility of ethoxymethylene groups in synthesizing complex molecules (Dmitry et al., 2015).

Antagonist for Osteoporosis Treatment

- A study identified a potent and selective antagonist of the alpha(v)beta(3) receptor, highlighting the role of specific compounds in the prevention and treatment of osteoporosis (J. Hutchinson et al., 2003).

Phenols and Lignans Research

- Isolation and identification of phenols, lignans, and other compounds from Chenopodium album suggest the potential for diverse biological activities and applications in pharmaceuticals (F. Cutillo et al., 2006).

Enantioselective Synthesis

- The enantioselective synthesis of neuroexcitant analogues indicates the importance of chirality in drug development and the potential for creating specific receptor agonists or antagonists (H. Pajouhesh et al., 2000).

Acyl Derivatives Synthesis

- Studies on the synthesis of pyrrolidines and tetrahydrofurans from acyl derivatives of N-hydroxy-2-thiopyridone demonstrate the utility of these compounds in creating cyclic structures, potentially useful in drug synthesis (E. Castagnino et al., 1989).

作用機序

Target of Action

Many compounds interact with proteins in the body, such as enzymes or receptors, to exert their effects. The specific targets of a compound depend on its chemical structure and properties .

Mode of Action

Once a compound binds to its target, it can alter the target’s function. This could involve inhibiting an enzyme’s activity, activating a receptor, or blocking a receptor’s interaction with other molecules .

Biochemical Pathways

Compounds can affect various biochemical pathways in the body. For example, they might influence the synthesis or breakdown of certain molecules, or they could alter signal transduction pathways .

Pharmacokinetics

This refers to how the body absorbs, distributes, metabolizes, and excretes a compound. Factors that can influence a compound’s pharmacokinetics include its chemical properties, the route of administration, and the individual’s age, health status, and genetic makeup .

Result of Action

The effects of a compound on the body can be wide-ranging and depend on the specific targets and pathways it influences. Effects could include changes in cell function, alterations in physiological processes, or the alleviation of symptoms in disease states .

Action Environment

The environment in which a compound acts can greatly influence its efficacy and stability. Factors such as pH, temperature, and the presence of other molecules can impact a compound’s ability to interact with its targets .

Safety and Hazards

特性

IUPAC Name |

2-[3-(ethoxymethyl)-4-methylpyrrolidin-1-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-4-15-7-10-6-12(5-8(10)2)9(3)11(13)14/h8-10H,4-7H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIVAFSMOBNPKMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1CN(CC1C)C(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-(Ethoxymethyl)-4-methylpyrrolidin-1-yl)propanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol](/img/structure/B1491012.png)